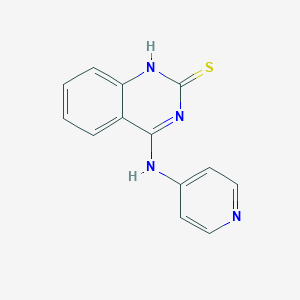
4-(pyridin-4-ylamino)quinazoline-2(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Quinazoline derivatives are a class of heterocyclic compounds that have attracted significant interest due to their diverse biological activities, including antimicrobial, cytotoxic, and potential efflux pump inhibitory properties. These compounds are characterized by a fused two-ring system consisting of a benzene ring and a pyrimidine ring. The specific compound "4-(pyridin-4-ylamino)quinazoline-2(1H)-thione" is a quinazoline derivative that is likely to possess similar biological activities, although the provided papers do not directly discuss this exact compound .
Synthesis Analysis
The synthesis of quinazoline derivatives can involve various strategies, including the reaction of 4-hydroxy-quinazoline with alkyl halides under phase transfer catalysis conditions. The hydroxy group can be converted into a thiol function by treating with phosphorus pentasulfide in pyridine, followed by alkylation of the thiol group . Additionally, the synthesis of quinazoline thioether derivatives, as seen in the first paper, involves the incorporation of a 1,2,4-triazolo[4,3-a]pyridine moiety, which could be related to the synthesis of "4-(pyridin-4-ylamino)quinazoline-2(1H)-thione" .
Molecular Structure Analysis
The molecular structure of quinazoline derivatives can be confirmed using techniques such as single-crystal X-ray diffraction analysis. This method allows for the precise determination of the molecular geometry and confirmation of the synthesized compounds . The structure of quinazoline derivatives is crucial for their biological activity, as it can influence their interaction with biological targets.
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions, including ring-opening and annulation reactions, which are useful for constructing complex heterocyclic systems . The reactivity of the quinazoline nucleus can be modified by introducing different substituents, which can influence the formation characteristics of the target products .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives, such as solubility, fluorescence, and reactivity, are influenced by their molecular structure. For instance, some quinazoline derivatives are highly fluorescent, which can be advantageous for certain applications . The introduction of different substituents can also affect the hydrophilicity and molecular weight of the compounds, which in turn can influence their biological activity .
Scientific Research Applications
Synthesis and Derivatives
- A new method for synthesizing quinazolines involves the annulation of the benzene ring to specific pyrimidine derivatives, leading to the formation of various hydroxyquinazolinones and thiones. This method provides insights into the structural diversity and potential applications of quinazoline derivatives in scientific research (Komkov et al., 2021).
- Efficient synthesis of quinazolin-4-ylamine derivatives under microwave irradiation conditions has been reported. This approach enables the rapid generation of a small library of compounds, demonstrating the versatility of quinazolines in medicinal chemistry and potentially in materials science (Yoon et al., 2004).
Antimicrobial and Antituberculosis Activity
- A series of 4-(pyridylamino)- and 4-(ethynylpyridine)quinazolines showed promising anti-Mycobacterium tuberculosis properties in vitro, highlighting their potential use in developing new antituberculosis agents. The study also explored the cytotoxicity of these compounds, contributing to the understanding of their safety profile (Dilebo et al., 2021).
Molecular Structure and Assembly
- Research on silver(I) complexes with heterocyclic thiones, including pyridine-2-thione and quinazolinone-2-thione, has contributed to the understanding of complex formation and its implications for the development of new materials and catalysts (Karagiannidis et al., 1990).
Optoelectronic Materials
- The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials. This area of research emphasizes the role of quinazolines in the development of luminescent small molecules and chelate compounds for applications in organic light-emitting diodes (OLEDs), photovoltaics, and sensors (Lipunova et al., 2018).
properties
IUPAC Name |
4-(pyridin-4-ylamino)-1H-quinazoline-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4S/c18-13-16-11-4-2-1-3-10(11)12(17-13)15-9-5-7-14-8-6-9/h1-8H,(H2,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVPWDGQKANGHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=S)N2)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(pyridin-4-ylamino)quinazoline-2(1H)-thione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

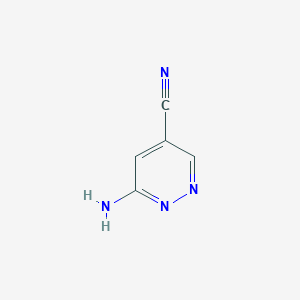
![6-(3-Fluorophenyl)-2-[1-(1-methylimidazol-2-yl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2516755.png)
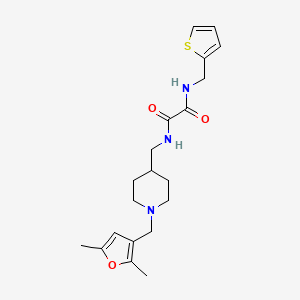
![4-butyl-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2516759.png)
![(2S)-3-(4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B2516761.png)

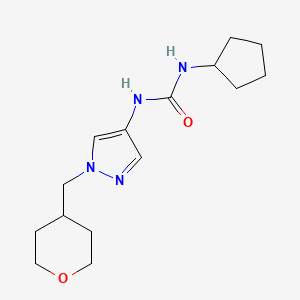


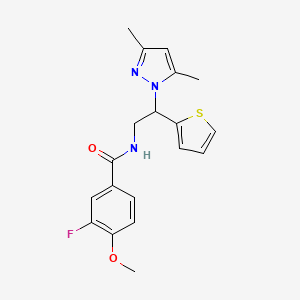
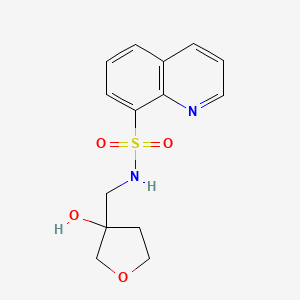
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2516770.png)
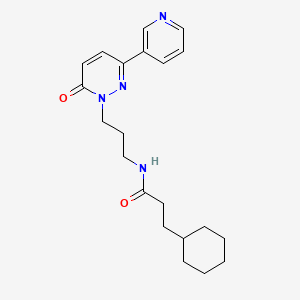
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2516772.png)